molecular formula C16H12N2O4 B11832776 1-Methoxy-4-(3-nitrophenyl)isoquinolin-5-ol CAS No. 656233-95-3

1-Methoxy-4-(3-nitrophenyl)isoquinolin-5-ol

Cat. No.: B11832776
CAS No.: 656233-95-3
M. Wt: 296.28 g/mol
InChI Key: MJADEHBNLZZGND-UHFFFAOYSA-N
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Description

1-Methoxy-4-(3-nitrophenyl)isoquinolin-5-ol is a synthetic organic compound belonging to the isoquinoline family. Isoquinolines are a class of heterocyclic aromatic organic compounds that are structurally related to quinolines. This particular compound is characterized by the presence of a methoxy group at the first position, a nitrophenyl group at the fourth position, and a hydroxyl group at the fifth position of the isoquinoline ring.

Preparation Methods

The synthesis of 1-Methoxy-4-(3-nitrophenyl)isoquinolin-5-ol can be achieved through various synthetic routes. One common method involves the cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst . Another approach includes the use of palladium-catalyzed coupling reactions followed by cyclization . The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like palladium or copper.

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

1-Methoxy-4-(3-nitrophenyl)isoquinolin-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like sodium borohydride, resulting in the conversion of the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the isoquinoline ring, depending on the reagents and conditions used.

Common reagents for these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents on the isoquinoline ring.

Scientific Research Applications

1-Methoxy-4-(3-nitrophenyl)isoquinolin-5-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex isoquinoline derivatives. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and infections.

    Industry: It may be used in the development of new materials and chemical processes, particularly in the field of organic electronics and photonics.

Mechanism of Action

The mechanism of action of 1-Methoxy-4-(3-nitrophenyl)isoquinolin-5-ol is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of certain enzymes, potentially inhibiting their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

1-Methoxy-4-(3-nitrophenyl)isoquinolin-5-ol can be compared to other isoquinoline derivatives such as:

    1-Methoxy-4-phenylisoquinolin-5-ol: Lacks the nitro group, which may result in different reactivity and biological activity.

    1-Methoxy-4-(4-nitrophenyl)isoquinolin-5-ol: The position of the nitro group can influence the compound’s electronic properties and reactivity.

    1-Methoxy-4-(3-aminophenyl)isoquinolin-5-ol: The amino group can participate in different types of chemical reactions compared to the nitro group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research Its unique structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers

Properties

CAS No.

656233-95-3

Molecular Formula

C16H12N2O4

Molecular Weight

296.28 g/mol

IUPAC Name

1-methoxy-4-(3-nitrophenyl)isoquinolin-5-ol

InChI

InChI=1S/C16H12N2O4/c1-22-16-12-6-3-7-14(19)15(12)13(9-17-16)10-4-2-5-11(8-10)18(20)21/h2-9,19H,1H3

InChI Key

MJADEHBNLZZGND-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C2=C1C=CC=C2O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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